molecular formula C29H39NO9 B1673347 Homoharringtonine CAS No. 26833-87-4

Homoharringtonine

Cat. No. B1673347
CAS RN: 26833-87-4
M. Wt: 545.6 g/mol
InChI Key: HYFHYPWGAURHIV-RZCBTRPQSA-N
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Description

Homoharringtonine (Omacetaxine mepesuccinate) is a translation elongation inhibitor, a cytotoxic alkaloid originally isolated from the evergreen tree, Cephalotaxus hainanensis . It binds to the 80S ribosome in eukaryotic cells and inhibits protein synthesis by interfering with chain elongation . Its molecular formula is C29H39NO9 and its molecular weight is 545.63 .


Synthesis Analysis

Homoharringtonine and its analogues are synthesized from diverse side chain intermediates such as α-ketoacids, four-membered lactone heterocycles, tetrahydrofuran heterocycles, tetrahydropyran heterocycles, and seven-membered lactone heterocycles .


Molecular Structure Analysis

Homoharringtonine has a molecular formula of C29H39NO9 . It has a molecular weight of 545.629 g·mol −1 .


Chemical Reactions Analysis

Homoharringtonine has been found to suppress the effects of DNFB on features of in vitro allergic reactions .


Physical And Chemical Properties Analysis

Homoharringtonine is a white powder . Its molecular formula is C29H39NO9 and its molecular weight is 545.61 .

Scientific Research Applications

Treatment of Hematological Malignancies

HHT has been primarily recognized for its efficacy in treating blood cancers, particularly leukemia . It works by inhibiting protein synthesis in malignant cells, leading to apoptosis . This mechanism has proven effective in both acute and chronic forms of leukemia, making it a valuable therapeutic agent in hematological oncology.

Efficacy Against Diverse Cancers

Beyond hematological malignancies, HHT exhibits cytotoxic effects against various solid tumors, including triple-negative breast cancer , liver, colon, lung, and skin cancers . Its ability to interfere with cellular processes that are crucial for tumor growth and survival positions HHT as a potential broad-spectrum anti-cancer agent.

Molecular Mechanisms and Pathways

The molecular mechanisms of HHT involve the disruption of multiple cellular pathways. It impacts the mTOR signaling pathway , which is crucial for cell growth and proliferation. By modulating this pathway, HHT can exert a therapeutic effect on cancer cells .

Clinical Settings and Therapeutic Potential

In clinical settings, HHT has demonstrated a capacity to alter pathological pathways, offering a multifaceted approach to disease management. Its pharmacological properties are being explored in various clinical trials to establish its broader therapeutic potential .

Pharmacological Efficacy

The pharmacological efficacy of HHT extends to its influence on physiological pathways, such as inducing cell cycle arrest and promoting differentiation in malignant cells. These properties contribute to its effectiveness as a cancer therapeutic .

Foundation for Future Research

HHT’s diverse mechanisms of action and its impact on physiological pathways open new avenues for therapeutic applications. The current body of research provides a consolidated foundation for future investigations into the clinical applications of HHT in diverse medical fields .

Safety And Hazards

Homoharringtonine is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation are advised .

Future Directions

Homoharringtonine and its derivatives appear to have promising activity in hematologic malignancies . It has been suggested that Homoharringtonine could be a potential alternative therapeutic agent for the treatment of hepatocellular carcinoma . There is also a need for clear guidelines and new therapies for patients requiring third-line treatment and beyond .

properties

IUPAC Name

1-O-[(2S,3S,6R)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-yl] 4-O-methyl (2R)-2-hydroxy-2-(4-hydroxy-4-methylpentyl)butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H39NO9/c1-27(2,33)8-5-10-29(34,16-23(31)36-4)26(32)39-25-22(35-3)15-28-9-6-11-30(28)12-7-18-13-20-21(38-17-37-20)14-19(18)24(25)28/h13-15,24-25,33-34H,5-12,16-17H2,1-4H3/t24-,25-,28+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYFHYPWGAURHIV-JFIAXGOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCC(CC(=O)OC)(C(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CCC[C@@](CC(=O)OC)(C(=O)O[C@H]1[C@H]2C3=CC4=C(C=C3CCN5[C@@]2(CCC5)C=C1OC)OCO4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H39NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Homoharringtonine inhibits protein synthesis by not directly binding to Bcr-Abl. It binds to the A-site cleft in the large ribosomal subunit, which affects chain elongation and prevents protein synthesis.
Record name Omacetaxine mepesuccinate
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Product Name

Omacetaxine mepesuccinate

CAS RN

26833-87-4
Record name Homoharringtonine
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Record name Omacetaxine mepesuccinate [USAN:INN]
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Record name Omacetaxine mepesuccinate
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Record name homoharringtonine
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Record name Cephalotaxine, 4-methyl-2-hydroxy-2-(4-hydroxy-4-methylpentyl)butanedioate (ester)
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Record name OMACETAXINE MEPESUCCINATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of homoharringtonine?

A1: Homoharringtonine primarily acts as a protein synthesis inhibitor. It binds to the A-site of the ribosome's peptidyl transferase center, inhibiting the elongation of the polypeptide chain during translation. [] This effectively disrupts protein synthesis in cells, particularly affecting rapidly dividing cells like leukemia cells. []

Q2: How does homoharringtonine's inhibition of protein synthesis translate into anti-leukemic effects?

A2: By inhibiting protein synthesis, homoharringtonine triggers several downstream effects in leukemia cells:

  • Apoptosis Induction: HHT has been shown to induce apoptosis, a programmed cell death mechanism, in various leukemia cell lines, including HL-60 [, , ], K562 [, ], and AML cells. [, , , ]
  • Cell Cycle Arrest: HHT can induce cell cycle arrest, preventing leukemia cells from progressing through their division cycle. [, ]
  • Downregulation of Specific Proteins: Research indicates that HHT can specifically target the expression of certain proteins involved in leukemia cell survival and proliferation. One study highlighted that HHT significantly reduces levels of MCL1, androgen receptor (AR), AR-V7, and c-MYC proteins in prostate cancer cells, suggesting a broader anticancer potential. [] Another study found that HHT, in combination with sorafenib, reduced the levels of FLT3 and its downstream signaling proteins in FLT3-ITD AML. []
  • Epigenetic Modulation: Recent research has shown HHT can impact the DNA epigenome in AML by targeting the SP1/TET1 axis, leading to decreased global DNA 5-hydroxymethylcytosine abundance. [] Depleting TET1 mimicked the anti-leukemic effects of HHT, suggesting this epigenetic modulation is crucial for its therapeutic activity.

Q3: What makes FLT3-mutated AML cells particularly sensitive to homoharringtonine?

A3: Studies show that homoharringtonine targets the SP1/TET1/5hmC signaling pathway, leading to the suppression of FLT3, a critical gene often mutated in AML. [] This suppression, along with the downregulation of its downstream targets like MYC, contributes to the increased sensitivity of FLT3-mutated AML cells to HHT. [, ]

Q4: Is homoharringtonine effective against chloroquine-resistant malaria?

A4: Research suggests that homoharringtonine, at concentrations of 2.7-3.4 nM, effectively inhibited the growth of chloroquine-resistant Plasmodium falciparum malaria in vitro. [, ] In vivo studies using mice infected with P. yoelii also showed promising results with HHT inhibiting parasite growth. []

Q5: What is the molecular formula and weight of homoharringtonine?

A5: The molecular formula of homoharringtonine is C29H39NO9, and its molecular weight is 545.6 g/mol.

Q6: Is there spectroscopic data available for homoharringtonine?

A6: While the provided research abstracts do not delve into detailed spectroscopic data (e.g., NMR, IR), this information can be found in specific chemical databases and research articles focusing on the compound's isolation and characterization.

Q7: What are the challenges associated with the formulation of homoharringtonine?

A7: Homoharringtonine is known to have stability issues. The research abstracts do not provide specific details on its stability profile but suggest that formulation strategies are needed to overcome these challenges. []

Q8: How can the stability, solubility, or bioavailability of homoharringtonine be improved?

A8: One study investigated the development of PEGylated long-circulating liposomes for delivering HHT. [] These liposomes demonstrated improved delivery and efficacy in suppressing multiple myeloma cancer stem cells compared to free HHT, highlighting the potential of nanoformulations for enhancing HHT's therapeutic properties. [] Further research is needed to explore additional formulation approaches, such as the use of cyclodextrins, nanoparticles, or other drug delivery systems.

Q9: What is the safety profile of homoharringtonine?

A9: While generally well-tolerated, homoharringtonine can induce some side effects. [, ] Myelosuppression, characterized by a decrease in blood cell production, is a significant dose-limiting toxicity observed in several studies. [, , , , ] Other reported side effects include nausea, vomiting, diarrhea, fever, chills, and reversible cardiovascular toxicity, including hypotension and ventricular tachycardia. [, ]

Q10: Has homoharringtonine shown efficacy in clinical trials for leukemia?

A10: Yes, homoharringtonine has demonstrated promising clinical activity in various types of leukemia:

  • Acute Myeloid Leukemia (AML): HHT-based induction regimens showed higher complete remission rates and improved survival compared to daunorubicin and cytarabine regimen in patients with de novo AML. [] The combination of HHT and cytarabine also showed efficacy in high-risk AML patients and those refractory to anthracycline-based chemotherapy. []
  • Chronic Myeloid Leukemia (CML): HHT, combined with interferon α-2b, showed efficacy in treating CML, leading to improved hematologic and cytogenetic responses and prolonged survival. [] It has also been investigated as a salvage therapy for CML patients with the T315I BCR-ABL mutation. []
  • Myelodysplastic Syndrome (MDS): While HHT may have clinical activity in some patients with MDS, responses vary, and further research is needed to determine its optimal use in this patient population. [, , ]

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